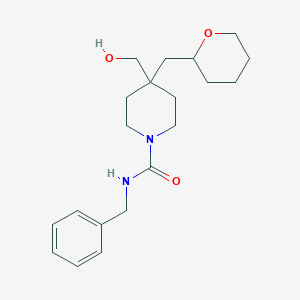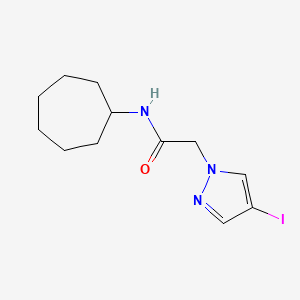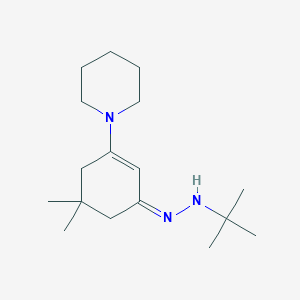
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as EF-PBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP belongs to the family of proline-derived synthetic compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
EF-PBP acts as a positive allosteric modulator of GABA and opioid receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of EF-PBP is still under investigation, but it is believed to involve the modulation of receptor conformation and the stabilization of receptor-ligand interactions.
Biochemical and Physiological Effects:
EF-PBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EF-PBP enhances the activity of GABA and opioid receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. In vivo studies have shown that EF-PBP can produce analgesic effects and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF-PBP has several advantages for use in lab experiments. It is a readily available and affordable compound that can be synthesized in large quantities with high purity and yield. EF-PBP has also been extensively studied, and its mechanism of action is well understood. However, EF-PBP has some limitations in lab experiments. Its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal activity are still unknown.
Direcciones Futuras
There are several future directions for the study of EF-PBP. One potential direction is the development of new pain medications based on the modulation of opioid receptors by EF-PBP. Another direction is the investigation of the long-term effects of EF-PBP on neuronal activity and the potential implications for neurological disorders. Finally, the development of new compounds based on the structure of EF-PBP could lead to the discovery of new drugs with diverse biological activities.
In conclusion, EF-PBP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP has been extensively studied for its diverse biological activities, including its effects on GABA and opioid receptors. EF-PBP has several advantages for use in lab experiments, but its effects can be variable depending on the experimental conditions. There are several future directions for the study of EF-PBP, including the development of new pain medications and the investigation of its long-term effects on neuronal activity.
Métodos De Síntesis
The synthesis of EF-PBP involves the reaction between 4-ethylbenzaldehyde and 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification. The synthesis of EF-PBP has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
EF-PBP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of EF-PBP is in the study of GABA receptors. EF-PBP has been shown to bind to the GABA receptor and modulate its activity, which has potential implications for the treatment of neurological disorders. EF-PBP has also been used in the study of opioid receptors, where it has been shown to modulate the activity of these receptors, potentially leading to the development of new pain medications.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-5-11-17(12-6-14)22-19(24)18-4-3-13-23(18)20(25)15-7-9-16(21)10-8-15/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNURWOTHJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)

![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)


![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)

![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)